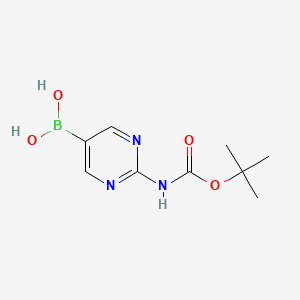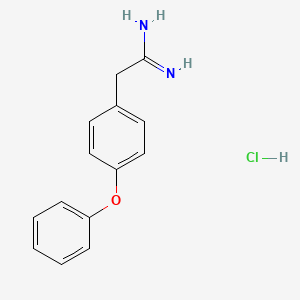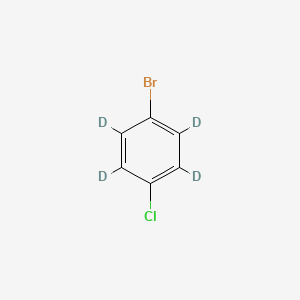
Acide (2-méthoxy-6-(trifluorométhyl)phényl)boronique
Vue d'ensemble
Description
“(2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid” is a boronic acid derivative. It has the molecular formula C8H8BF3O3 . This compound can be used as a reactant in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H8BF3O3/c1-15-6-4-2-3-5 (8 (10,11)12)7 (6)9 (13)14/h2-4,13-14H,1H3 . This indicates the arrangement of atoms in the molecule and can be used to generate a 3D model of the molecule. Chemical Reactions Analysis
Boronic acids, including “(2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid”, are commonly used in Suzuki-coupling reactions . They can be used to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .Physical and Chemical Properties Analysis
“(2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid” has a molecular weight of 219.96 g/mol . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The exact mass is 220.0518588 g/mol . The compound is solid at room temperature .Applications De Recherche Scientifique
Couplage de Suzuki–Miyaura
Le composé est utilisé dans le couplage croisé de Suzuki–Miyaura (SM), qui est une réaction de formation de liaison carbone-carbone catalysée par les métaux de transition largement utilisée . Le succès de cette application provient d'une combinaison de conditions de réaction exceptionnellement douces et tolérantes aux groupes fonctionnels, avec un réactif organoboronique relativement stable, facilement préparé et généralement respectueux de l'environnement .
Synthèse de dérivés de phényl-purine-carbonitrile
Ce composé est utilisé dans la synthèse de dérivés de phényl-purine-carbonitrile, qui sont connus pour agir comme des inhibiteurs de la cathepsine S . La cathepsine S est une protéine qui chez l'homme est codée par le gène CTSS, et elle a été identifiée comme une cible thérapeutique potentielle pour le traitement de nombreuses maladies.
Synthèse de ligands chiraux à base de bicyclooctadiène
Le composé est également utilisé dans la synthèse de ligands chiraux à base de bicyclooctadiène . Ces ligands sont utilisés dans diverses réactions chimiques pour contrôler l'issue stéréochimique de la réaction.
Synthèse d'antagonistes du facteur de libération de la corticotropine-1
Une autre application de ce composé est la synthèse d'antagonistes du facteur de libération de la corticotropine-1 (CRF1) . Les antagonistes du CRF1 ont des applications thérapeutiques potentielles dans le traitement de l'anxiété, de la dépression et des troubles liés au stress.
Fonctionnalisation C-H des quinones
Le composé est utilisé dans la fonctionnalisation C-H des quinones . Ce processus est un type de réaction où une liaison carbone-hydrogène d'un composé aromatique est remplacée par une liaison carbone-X (X = tout halogénure).
Synthèse de dérivés d'aryle ou d'hétéroaryle 2-trifluorométhylés
Ce composé peut être utilisé dans des réactions de couplage de Suzuki pour préparer des dérivés d'aryle ou d'hétéroaryle 2-trifluorométhylés . Ces dérivés ont diverses applications en chimie médicinale et en découverte de médicaments.
Safety and Hazards
Orientations Futures
Boronic acids, including “(2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid”, have been growing in interest, especially after the discovery of the drug bortezomib . They have shown potential in various applications, such as sensors and delivery systems . Therefore, it is relevant to extend the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .
Mécanisme D'action
Target of Action
The primary target of (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, acting as an organoboron reagent, plays a crucial role in this pathway .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . It’s also generally environmentally benign , which suggests it may have favorable ADME (Absorption,
Propriétés
IUPAC Name |
[2-methoxy-6-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c1-15-6-4-2-3-5(8(10,11)12)7(6)9(13)14/h2-4,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTLQYZNASYUIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1OC)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101208614 | |
| Record name | Boronic acid, B-[2-methoxy-6-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101208614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310384-19-0 | |
| Record name | Boronic acid, B-[2-methoxy-6-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-methoxy-6-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101208614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-6-(trifluoromethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B591499.png)


![(2-[1,2,4]Triazol-1-yl-phenyl)methanol](/img/structure/B591502.png)
![3-Amino-7,7a-dihydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B591505.png)




![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B591513.png)



